molecular formula C10H7ClO3 B1530099 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid CAS No. 1483815-00-4

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B1530099
M. Wt: 210.61 g/mol
InChI Key: SYCTZMSTACLHMN-UHFFFAOYSA-N
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Description

“4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest for many researchers . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

Benzofuran compounds are a class of heterocyclic compounds . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions . For example, a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes can lead to the formation of the corresponding methyl benzo[b]furan-3-carboxylates .

Scientific Research Applications

Synthesis and Coordination Chemistry

The compound has been utilized in the synthesis of benzofuro[3,2-c]pyridine derivatives through a series of reactions starting from 1-benzofuran-2-carbaldehyde. These derivatives were further used to prepare complexes with metals such as copper and cobalt, showcasing their potential in coordination chemistry and material science due to their high thermal stability (S. C. Mojumdar, P. Šimon, A. Krutošíková, 2009).

Antimicrobial Activity

Amide derivatives of benzodifuran-2-carboxylic acid, a compound related to 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid, have been synthesized and tested for antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans. This indicates the potential use of the compound in developing new antimicrobial agents (J. N. Soni, S. Soman, 2014).

Material Science and Polymer Chemistry

A novel approach to synthesizing highly functionalized polymers involves the polymerization of related compounds, potentially including 4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid. This method led to the formation of polymers with diverse functionalities, including carboxylic acids, phenols, and lactones, indicating its utility in creating advanced materials with a wide range of applications (A. Nan et al., 2017).

Analytical Chemistry

A fluorogenic reagent based on a 4,7-disubstituted benzofurazan structure, related to the compound of interest, has been designed for the detection of carboxylic acids. This reagent demonstrates high reactivity and sensitivity, making it superior for analytical applications, especially in detecting and quantifying carboxylic acids in complex matrices (S. Uchiyama, T. Santa, K. Imai, 2001).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . These substances are potential natural drug lead compounds .

properties

IUPAC Name

4-chloro-7-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c1-5-2-3-7(11)8-6(10(12)13)4-14-9(5)8/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCTZMSTACLHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid
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4-Chloro-7-methyl-1-benzofuran-3-carboxylic acid
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